3-methyl-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]benzene-1-sulfonamide
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Overview
Description
3-methyl-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound features a sulfonamide group attached to a phenyl ring, which is further substituted with a triazole ring
Mechanism of Action
Target of Action
Triazole compounds, which include this compound, are known to bind in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
Triazole compounds are known for their ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions . These interactions contribute to their enhanced biocompatibility and their ability to bind with various enzymes and receptors .
Biochemical Pathways
Triazole compounds are known to affect a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
Pharmacokinetics
Triazole compounds are generally known for their high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature . This stability contributes to their bioavailability and therapeutic potential .
Result of Action
Triazole compounds are known to exhibit a wide range of biological activities, which can result in various molecular and cellular effects depending on the specific targets and pathways they interact with .
Action Environment
The stability of triazole compounds under various conditions suggests that they may be relatively resistant to environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, which forms the triazole ring by reacting an azide with an alkyne under copper-catalyzed conditions .
These steps often require specific reagents and conditions, such as the use of sulfonyl chlorides and bases like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
3-methyl-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]benzene-1-sulfonamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Triazole-based Compounds: Such as fluconazole, which is used as an antifungal agent.
Benzene Sulfonamides: Like celecoxib, which is used as an anti-inflammatory drug.
Uniqueness
3-methyl-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]benzene-1-sulfonamide is unique due to the combination of its functional groups, which confer a broad range of chemical reactivity and biological activity. The presence of both the triazole and sulfonamide groups allows it to interact with multiple biological targets, making it a versatile compound for research and potential therapeutic applications .
Properties
IUPAC Name |
3-methyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-14-6-5-9-16(12-14)24(22,23)20-17(13-21-18-10-11-19-21)15-7-3-2-4-8-15/h2-12,17,20H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHWCSVZLYGZPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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